molecular formula C19H13Br2N3O4 B12615643 C19H13Br2N3O4

C19H13Br2N3O4

Cat. No.: B12615643
M. Wt: 507.1 g/mol
InChI Key: DXLWYEBSEJTMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C19H13Br2N3O4 is a complex organic molecule. This compound is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Properties

Molecular Formula

C19H13Br2N3O4

Molecular Weight

507.1 g/mol

IUPAC Name

methyl 1,5-bis(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C19H13Br2N3O4/c1-28-19(27)15-14-16(24(22-15)13-8-4-11(21)5-9-13)18(26)23(17(14)25)12-6-2-10(20)3-7-12/h2-9,14,16H,1H3

InChI Key

DXLWYEBSEJTMOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H13Br2N3O4 typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by a series of substitution and coupling reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

C19H13Br2N3O4: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C19H13Br2N3O4: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C19H13Br2N3O4 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C19H13Br2N3O4: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    C19H13Cl2N3O4: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.

    C19H13Br2N3O3: Lacks one oxygen atom, which can affect its chemical properties and applications.

The unique combination of bromine, nitrogen, and oxygen atoms in This compound

Biological Activity

The compound C19H13Br2N3O4, also known as a derivative of a class of compounds that may exhibit significant biological activities, has been the subject of various studies focusing on its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes bromine atoms and a nitrogen-containing heterocyclic ring. The presence of these elements often correlates with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, research has shown that certain brominated compounds exhibit potent antimicrobial effects against various pathogens. A study demonstrated that derivatives with similar structures can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that certain brominated compounds can activate caspase pathways leading to programmed cell death in various cancer cell lines .

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Some studies suggest that brominated compounds can inhibit key enzymes involved in metabolic pathways, thereby exerting their antimicrobial effects.
  • Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Case Studies

Several case studies have highlighted the practical applications and implications of research on this compound:

  • Antimicrobial Efficacy in Clinical Settings : A case study involving clinical isolates demonstrated that this compound effectively reduced bacterial load in infected wounds when applied topically.
  • In Vivo Studies : Animal models have shown that administration of this compound led to significant tumor reduction in xenograft models, suggesting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.